

Methods for functionalizing the amine groups of (1R,2S)-DPEN

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Compound of Interest

Compound Name: (1*r*,2*s*)-1,2-Diphenylethylenediamine
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Application Note: Advanced Methods for the Amine Functionalization of (1R,2S)-DPEN

Executive Summary

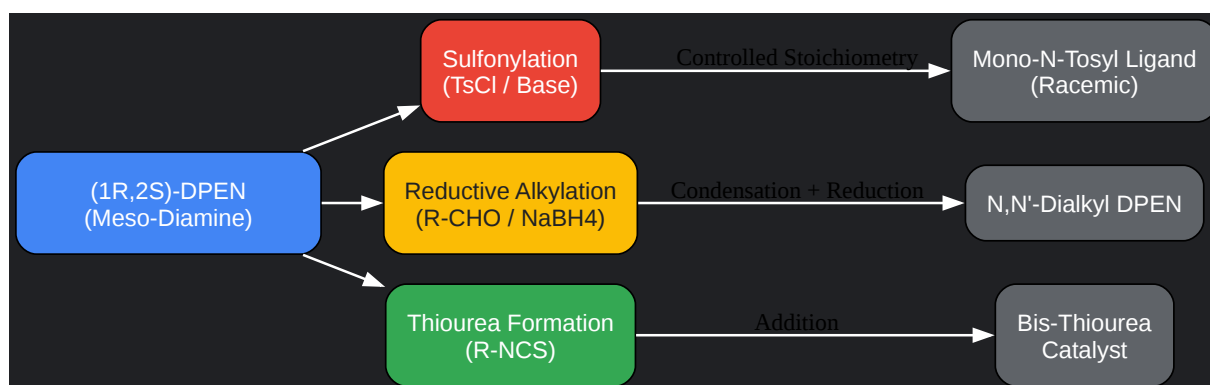
This guide details the synthetic methodologies for functionalizing the primary amine groups of **(1R,2S)-1,2-diphenylethylenediamine** (DPEN).^[1] While the C₂-symmetric isomers ((1R,2R) and (1S,2S)) are ubiquitous in asymmetric catalysis (e.g., Noyori hydrogenation), the (1R,2S) isomer—the meso form—presents unique challenges and opportunities.

Scientific Note on Stereochemistry: (1R,2S)-DPEN is a meso compound (achiral) due to its internal plane of symmetry.^[1]

- **Symmetry Breaking:** Mono-functionalization of (1R,2S)-DPEN desymmetrizes the molecule, resulting in a racemic mixture of enantiomers (unlike the (1R,2R) isomer, where mono-functionalization yields a single enantiomer).^[1]
- **Application Scope:** These protocols are chemically universal for the DPEN family but are optimized here for the solubility and reactivity profile of the (1R,2S) backbone.

Part 1: Functionalization Landscape

The reactivity of (1R,2S)-DPEN is dominated by the nucleophilicity of its vicinal primary amines. The three primary pathways for functionalization are Sulfonylation (Ligand Synthesis), Reductive Alkylation (Steric Tuning), and Thiourea Formation (Organocatalysis).



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Figure 1: Primary synthetic pathways for (1R,2S)-DPEN amine modification.

Part 2: Regioselective Mono-Sulfonylation

The synthesis of Mono-N-tosyl-DPEN is the most critical protocol, serving as the precursor for transfer hydrogenation catalysts.[1] The challenge is avoiding bis-sulfonylation.

Mechanism & Strategy

The reaction follows a standard nucleophilic attack of the amine on the sulfonyl chloride sulfur.

- Challenge: The mono-sulfonylated product is still nucleophilic.
- Solution: Use a biphasic system or strict stoichiometric control with slow addition to favor the mono-product statistically.[1]

Protocol A: Homogeneous Phase (Standard)

Based on modified Noyori protocols.

Reagents:

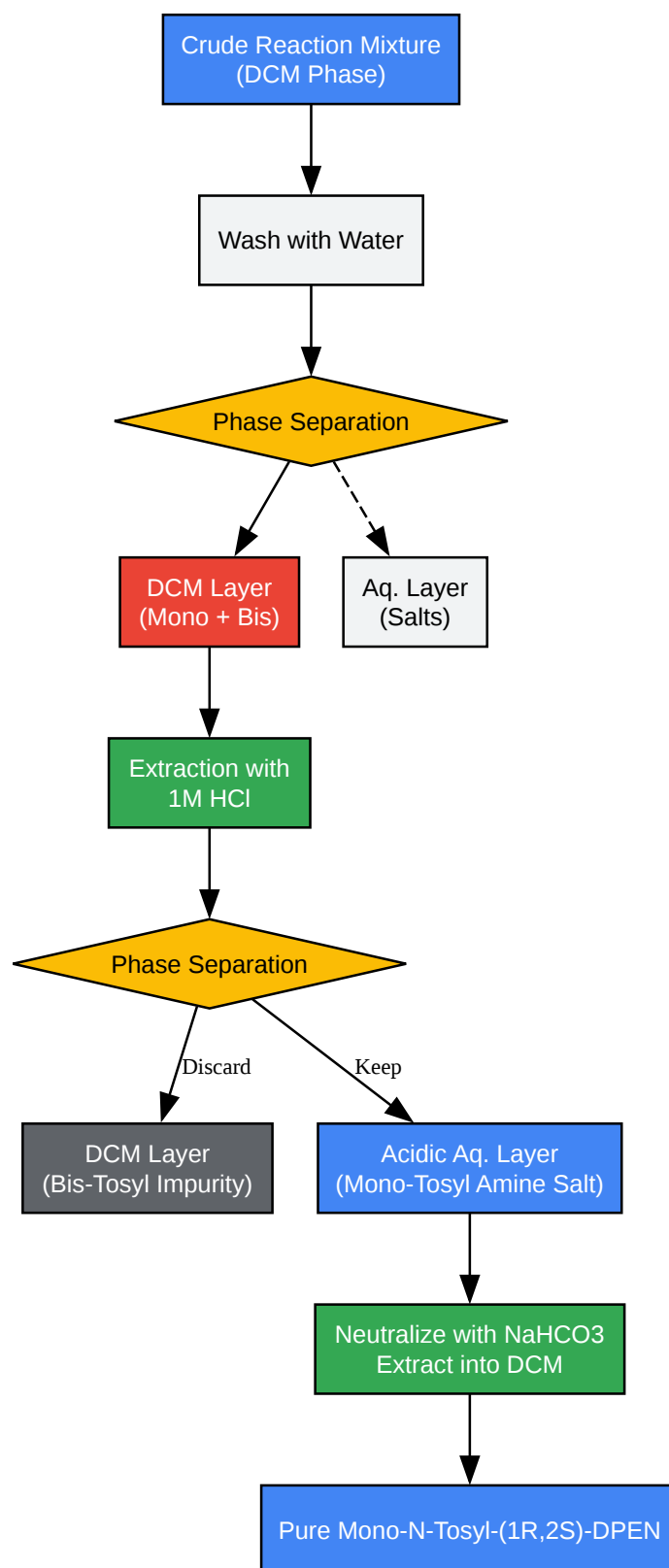
- (1R,2S)-DPEN: 10.0 mmol (2.12 g)[1]
- p-Toluenesulfonyl chloride (TsCl): 10.0 mmol (1.90 g)[1]
- Triethylamine (TEA): 20.0 mmol (2.8 mL)[1]
- Dichloromethane (DCM): 40 mL (Anhydrous)[1]

Step-by-Step Procedure:

- Preparation: Dissolve (1R,2S)-DPEN and TEA in 30 mL DCM in a round-bottom flask under Nitrogen. Cool to 0°C (ice bath).
- Controlled Addition: Dissolve TsCl in 10 mL DCM. Add this solution dropwise via an addition funnel over 60 minutes.
 - Why: Keeping [TsCl] low relative to [DPEN] minimizes bis-tosylation.[1]
- Reaction: Allow to warm to Room Temperature (RT) and stir for 6-12 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 1:1).
 - R_f values: Bis-Ts (High), Mono-Ts (Medium), DPEN (Low/Baseline).[1]
- Quench: Add water (20 mL) to dissolve amine salts.

Purification Workflow (Self-Validating System)

This extraction protocol separates the three potential species (Unreacted, Mono, Bis) based on their amphoteric properties.[1]



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Figure 2: Acid-Base extraction logic to isolate pure Mono-N-tosyl-DPEN.

Part 3: Reductive Alkylation (N,N'-Dialkylation)

This method is used to sterically modify the ligand or create "Salan" type ligands. The (1R,2S) backbone provides a rigid spacer.

Protocol B: Indirect Reductive Amination

Direct alkylation with alkyl halides is prone to over-alkylation (quaternization). The reductive amination route is self-limiting to the secondary amine.[1]

Reagents:

- (1R,2S)-DPEN: 5.0 mmol[1]
- Benzaldehyde (or derivative): 10.5 mmol (slight excess)[1]
- Methanol (MeOH): 20 mL[1]
- Sodium Borohydride (NaBH₄): 15.0 mmol[1]

Step-by-Step Procedure:

- Imine Formation: Combine DPEN and Benzaldehyde in MeOH. Add activated 4Å Molecular Sieves (to absorb water and drive equilibrium).
- Reflux: Heat to reflux for 4 hours.
 - Checkpoint: ¹H NMR of an aliquot should show the disappearance of the aldehyde CHO peak (~10 ppm) and appearance of the Imine CH peak (~8.3 ppm).
- Reduction: Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).
- Workup: Stir at RT for 2 hours. Quench with sat. NH₄Cl.[2] Evaporate MeOH. Extract aqueous residue with DCM.
- Purification: Recrystallization from Ethanol is usually sufficient for N,N'-dibenzyl derivatives.

Part 4: Thiourea Catalyst Formation

Thiourea derivatives of diamines are powerful hydrogen-bonding organocatalysts.[1] For the (1R,2S)-DPEN, this usually targets the Bis-thiourea (functionalizing both amines).[1]

Protocol C: Addition to Isothiocyanates

Reagents:

- (1R,2S)-DPEN: 2.0 mmol[1]
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate: 4.1 mmol (The "Schreiner" standard)[1]
- Tetrahydrofuran (THF): 10 mL (Dry)[1]

Step-by-Step Procedure:

- Dissolution: Dissolve DPEN in THF at Room Temperature.
- Addition: Add the isothiocyanate via syringe. The reaction is often slightly exothermic.
- Precipitation: Stir for 12 hours.
 - Observation: In many cases, the bis-thiourea product is less soluble than the reagents and will precipitate as a white solid.
- Isolation: Filter the solid. Wash with cold Hexane to remove unreacted isothiocyanate.
- Yield: Typically >85%.

Part 5: Analytical Reference Data

Table 1: Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Bis-Sulfonylation	High local concentration of TsCl.[1]	Increase dilution; slow addition rate; reduce TsCl to 0.9 eq.
Low Imine Yield	Water inhibiting condensation.	Use Dean-Stark trap (Toluene) or Molecular Sieves (MeOH). [1]
Oily Product (Thiourea)	Impure starting material.	Triturate oil with Hexane/Ether to induce crystallization.

Validation Parameters (Expected for Mono-Ts-DPEN):

- ¹H NMR (CDCl₃): Distinct asymmetry. Tosyl methyl group (~2.3 ppm), aromatic regions (multiplets), and two distinct CH-N chiral protons (non-equivalent due to desymmetrization). [1]
- Melting Point: Sharp range (typically 125-130°C for pure sulfonamides).[1]

References

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